molecular formula C16H24N4O3 B6709733 Methyl 3,3-dimethyl-4-oxo-4-(4-pyridazin-3-yl-1,4-diazepan-1-yl)butanoate

Methyl 3,3-dimethyl-4-oxo-4-(4-pyridazin-3-yl-1,4-diazepan-1-yl)butanoate

Cat. No.: B6709733
M. Wt: 320.39 g/mol
InChI Key: FUVLUWXGIDVNDE-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-4-oxo-4-(4-pyridazin-3-yl-1,4-diazepan-1-yl)butanoate is a complex organic compound with a unique structure that includes a pyridazine ring and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-4-oxo-4-(4-pyridazin-3-yl-1,4-diazepan-1-yl)butanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring and the diazepane ring, followed by their coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-4-oxo-4-(4-pyridazin-3-yl-1,4-diazepan-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3,3-dimethyl-4-oxo-4-(4-pyridazin-3-yl-1,4-diazepan-1-yl)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-4-oxo-4-(4-pyridazin-3-yl-1,4-diazepan-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and diazepane derivatives, such as:

  • Pyridazine-3-carboxylic acid
  • 1,4-Diazepane-2,5-dione

Uniqueness

Methyl 3,3-dimethyl-4-oxo-4-(4-pyridazin-3-yl-1,4-diazepan-1-yl)butanoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 3,3-dimethyl-4-oxo-4-(4-pyridazin-3-yl-1,4-diazepan-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-16(2,12-14(21)23-3)15(22)20-9-5-8-19(10-11-20)13-6-4-7-17-18-13/h4,6-7H,5,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVLUWXGIDVNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C(=O)N1CCCN(CC1)C2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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